molecular formula C11H7ClF3N3 B8729516 6'-Chloro-3-(trifluoromethyl)-[2,3'-bipyridin]-5'-amine CAS No. 573680-74-7

6'-Chloro-3-(trifluoromethyl)-[2,3'-bipyridin]-5'-amine

Cat. No.: B8729516
CAS No.: 573680-74-7
M. Wt: 273.64 g/mol
InChI Key: NSJFQEHMADMOAI-UHFFFAOYSA-N
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Description

6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine is a compound that belongs to the class of bipyridines, which are characterized by the presence of two pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process involving the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, followed by vapor-phase fluorination . This method ensures high yield and purity, which are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bipyridine oxide, while reduction may produce a bipyridine amine .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Chloro-3-trifluoromethyl[2,3’]bipyridinyl-5’-ylamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and biological activities.

Properties

CAS No.

573680-74-7

Molecular Formula

C11H7ClF3N3

Molecular Weight

273.64 g/mol

IUPAC Name

2-chloro-5-[3-(trifluoromethyl)pyridin-2-yl]pyridin-3-amine

InChI

InChI=1S/C11H7ClF3N3/c12-10-8(16)4-6(5-18-10)9-7(11(13,14)15)2-1-3-17-9/h1-5H,16H2

InChI Key

NSJFQEHMADMOAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(N=C2)Cl)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6′-chloro-5′-nitro-3-trifluoromethyl-[2,3′]bipyridinyl (25 g, 0.082 mol) and calcium chloride (11 g, 0.1 mol) in ethanol (300 mL) and water (50 mL), add iron powder (45 g, 0.82 mol). Heat the solution to reflux for 1.5 hours, cool and filter through Celite. Concentrate the mixture under reduced pressure, re-dissolve in ethyl acetate (300 mL) and wash with brine (200 mL). Concentrate the solution under reduced pressure and purify by flash chromatography on silica gel (50/ether/50% hexane) to give the title compound (19 g, 85%) as a pale yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
45 g
Type
catalyst
Reaction Step One
Yield
85%

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